molecular formula C24H28N6O4 B12561360 L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- CAS No. 201225-56-1

L-Phenylalaninamide, L-asparaginyl-D-tryptophyl-

Cat. No.: B12561360
CAS No.: 201225-56-1
M. Wt: 464.5 g/mol
InChI Key: QXUODOUDJPSNSC-YSIASYRMSA-N
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Description

L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- is a complex peptide compound that combines the amino acids phenylalanine, asparagine, and tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The activated amino acids are then sequentially coupled to form the desired peptide chain.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

    Reduction: Reduction reactions can target the amide bonds, leading to the formation of amines.

    Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Kynurenine derivatives from tryptophan oxidation.

    Reduction: Amines from the reduction of amide bonds.

    Substitution: Halogenated derivatives of phenylalanine.

Scientific Research Applications

L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- has several applications in scientific research:

    Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.

    Biology: Studied for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel materials and drug delivery systems.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalaninamide: A simpler peptide with only phenylalanine and amide groups.

    L-Asparaginyl-D-tryptophyl-: A peptide containing asparagine and tryptophan residues.

Uniqueness

L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- is unique due to its combination of three distinct amino acids, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

201225-56-1

Molecular Formula

C24H28N6O4

Molecular Weight

464.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C24H28N6O4/c25-17(12-21(26)31)23(33)30-20(11-15-13-28-18-9-5-4-8-16(15)18)24(34)29-19(22(27)32)10-14-6-2-1-3-7-14/h1-9,13,17,19-20,28H,10-12,25H2,(H2,26,31)(H2,27,32)(H,29,34)(H,30,33)/t17-,19-,20+/m0/s1

InChI Key

QXUODOUDJPSNSC-YSIASYRMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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